Flavone base + 3O, O-HexA-HexA

Beschreibung

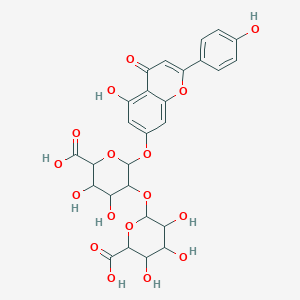

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-[6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFTVAAHLRFBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biological Context of Flavone O Hexuronic Acid Diglycosides

Natural Occurrence and Distribution within the Plant Kingdom

Flavonoid glycosides are widespread in plants, with their distribution and structural diversity often having significant implications for plant taxonomy and evolution. researchgate.netuomus.edu.iq

Identification in Specific Botanical Sources

Flavone (B191248) O-hexuronic acid diglycosides have been identified in various plant species. For instance, studies on Medicago truncatula have revealed the presence of several flavone glucuronides, including those of apigenin (B1666066), luteolin (B72000), chrysoeriol, and tricin. researchgate.net In some cases, these glycosides are further acylated with aromatic acids like p-coumaric, ferulic, or sinapic acids. researchgate.net The presence of such complex flavonoid structures highlights the intricate biochemical pathways operating within these plants.

The genus Galium (Rubiaceae) has also been a subject of chemotaxonomic studies where various flavonoid glycosides, including luteolin 7-diglycoside and kaempferol (B1673270) 3,7-diglycoside, have been identified. researchgate.net While these examples specify diglycosides, the presence of hexuronic acid in such structures is plausible and would require specific analytical techniques for confirmation. Research on Casearia arborea (Salicaceae) has led to the identification of numerous flavonoid-3-O-glycosides, reinforcing the chemotaxonomic significance of glycosylated flavonoids in this genus. nih.gov

The table below provides a summary of identified flavone O-glycosides in various botanical sources.

| Botanical Source | Flavonoid Aglycone | Glycosidic Moiety | Reference |

| Medicago truncatula | Apigenin, Luteolin, Chrysoeriol, Tricin | Glucuronide, Diglucuronide | researchgate.net |

| Galium sp. | Luteolin, Kaempferol, Quercetin (B1663063) | Diglycoside | researchgate.net |

| Casearia arborea | Kaempferol, Quercetin | 3-O-glycosides (pentosides, robinobioside) | nih.gov |

| Brassica species | Kaempferol, Quercetin | Di-, Tri-, and Tetraglycosides | mdpi.com |

Chemotaxonomic Significance and Phylogenetic Implications

The structural diversity of flavonoids, including their glycosylation patterns, serves as a valuable tool in chemotaxonomy, helping to classify plants and understand their evolutionary relationships. researchgate.netuomus.edu.iqscispace.com The distribution of flavone and flavonol O-glycosides can provide insights into the evolutionary status of plant families. For instance, more evolutionarily advanced dicotyledon families tend to accumulate O-glycosides of flavones like apigenin and luteolin, often with complex modifications. researchgate.net In contrast, more primitive families predominantly produce flavonol O-glycosides. researchgate.net

The presence of specific flavonoid glycosides can be characteristic of a particular genus or species, aiding in their identification and classification. For example, the flavonoid profiles of different Galium species have been used to establish their chemotaxonomic relationships. researchgate.net Similarly, the identification of specific flavonoid-3-O-glycosides in Casearia arborea contributes to the chemotaxonomy of the Casearia genus. nih.gov The use of advanced analytical techniques like mass spectrometry has been instrumental in characterizing these complex glycosides and applying this data to taxonomic studies. nih.gov

Intracellular Localization and Tissue-Specific Expression

Within the plant cell, flavonoids and their glycosides are not uniformly distributed. They have been found in various compartments, including the vacuole, nucleus, chloroplasts, and mitochondria. nih.gov Glycosylated forms of flavonoids, such as flavone O-hexuronic acid diglycosides, are often transported from their site of synthesis in the cytoplasm to the central vacuole for storage. nih.govfrontiersin.org This transport is a regulated process involving specific transporter proteins.

Studies using techniques like confocal laser scanning microscopy have shown that certain flavonoid glycosides accumulate in specific tissues and cells in response to environmental cues like high sunlight. oup.commdpi.com For example, in Ligustrum vulgare leaves, quercetin and luteolin derivatives were found to accumulate in both epidermal and mesophyll cells under high sunlight. oup.com In transgenic rice, it was observed that flavonol aglycones and glycosides were deposited in specific types of protein bodies within the endosperm. researchgate.net The localization of these compounds is closely linked to their physiological functions, which can include protecting DNA in the nucleus and acting as antioxidants. nih.govmdpi.com The expression of genes involved in flavonoid biosynthesis and transport is often tissue-specific and can be induced by various developmental and environmental signals. frontiersin.orgtandfonline.com

Biosynthesis and Biotransformation in Microorganisms

Microorganisms play a crucial role in the lifecycle of flavonoids in natural environments and are increasingly being harnessed for the biotechnological production of these valuable compounds.

Role of Microorganisms in Flavonoid Glycosylation and Deglycosylation in Natural Environments

In nature, microorganisms are instrumental in the transformation of flavonoids. nih.govpjmonline.org Gut microbiota, for instance, can hydrolyze flavonoid glycosides into their aglycones, which can then be absorbed by the host. mdpi.com This deglycosylation is a critical step for the bioavailability of many dietary flavonoids. Conversely, various soil and endophytic microorganisms possess the enzymatic machinery to glycosylate flavonoid aglycones. nih.govmdpi.com This microbial glycosylation can alter the solubility, stability, and biological activity of the flavonoids. pjmonline.orgpjmonline.org For example, microbial transformation can be a highly regioselective process, adding sugar moieties to specific hydroxyl groups on the flavonoid backbone. pjmonline.orgmdpi.com This natural interplay between microorganisms and flavonoids is a key aspect of their ecological significance.

Engineered Microbial Systems for Flavone O-Hexuronic Acid Diglycoside Production

The limitations of producing complex flavonoids like O-hexuronic acid diglycosides through chemical synthesis or extraction from plants have driven the development of engineered microbial systems. frontiersin.orgnih.govmdpi.com Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are attractive hosts for producing flavonoids due to their well-understood genetics and rapid growth. frontiersin.orgmdpi.comfrontiersin.org

Metabolic engineering strategies involve introducing the plant biosynthetic pathways for flavonoids into these microbial hosts. nih.govfrontiersin.orgnih.gov This includes expressing key enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavone synthase (FNS) to produce the flavone aglycone. frontiersin.orgnih.gov To achieve the desired glycosylation, UDP-dependent glycosyltransferases (UGTs) from plants or bacteria are introduced. nih.govnih.gov A significant challenge is to provide the necessary sugar donor, UDP-glucuronic acid, in sufficient quantities. This often requires engineering the host's native nucleotide sugar biosynthesis pathways. nih.govnih.gov By combining these approaches, researchers have successfully produced various flavonoid glycosides, including those with hexuronic acid, in engineered microbes. nih.govnih.gov These microbial cell factories offer a promising, sustainable, and cost-effective platform for the large-scale production of specific flavonoid glycosides. nih.govnsf.gov

The following table summarizes key enzymes and microbial hosts used in the engineered production of flavonoid glycosides.

| Enzyme | Function | Microbial Host | Reference |

| Chalcone Synthase (CHS) | Forms the chalcone scaffold | Escherichia coli, Saccharomyces cerevisiae | frontiersin.orgnih.gov |

| Chalcone Isomerase (CHI) | Isomerizes chalcone to flavanone (B1672756) | Escherichia coli, Saccharomyces cerevisiae | frontiersin.orgnih.gov |

| Flavone Synthase (FNS) | Converts flavanone to flavone | Escherichia coli | frontiersin.org |

| UDP-glycosyltransferase (UGT) | Transfers sugar moiety to flavonoid | Escherichia coli | nih.govnih.gov |

Isolation and Purification Methodologies for Flavone O Hexuronic Acid Diglycosides

Advanced Extraction Techniques from Biological Matrices

The initial and critical step in isolating flavone (B191248) O-hexuronic acid diglycosides is their efficient extraction from the source material. The choice of extraction method significantly impacts the yield and purity of the target compounds. Modern techniques are increasingly favored over traditional methods due to their enhanced efficiency, reduced solvent consumption, and shorter extraction times. nih.govmdpi.com

Conventional solvent extraction remains a fundamental technique for obtaining flavonoids. The selection of an appropriate solvent system is paramount and is dictated by the polarity of the target flavone O-hexuronic acid diglycosides. Due to their glycosidic nature, these compounds are generally more polar. mdpi.com Consequently, polar solvents such as methanol (B129727), ethanol (B145695), and their aqueous mixtures are commonly employed for their extraction. mdpi.comresearchgate.net For instance, mixtures of methanol or ethanol with water have proven to be more effective than the pure organic solvents for extracting flavonoid glycosides. researchgate.net The polarity of the solvent directly influences the type and quantity of flavonoids extracted. mdpi.com

In recent years, there has been a significant shift towards "green" extraction technologies that are more environmentally friendly. semanticscholar.org These methods aim to minimize the use of hazardous solvents and reduce energy consumption. mdpi.comsemanticscholar.org Natural Deep Eutectic Solvents (NADES) have emerged as promising green alternatives. nih.govbohrium.com These solvents are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic mixture with a lower melting point than the individual components. bohrium.com For example, a deep eutectic solvent composed of L-proline and glycerol (B35011) has been shown to be more effective than methanol for extracting certain flavonoid glycosides. rsc.org The use of ultrasound-assisted extraction (UAE) with a DES containing 90% w/w PG-1 (a 2:5 mixture of L-proline and glycerol) for 45 minutes has been demonstrated as a greener and more efficient process compared to traditional methods. rsc.org

Another green approach is pressurized liquid extraction (PLE), which uses solvents at elevated temperatures and pressures. researchgate.net This technique has shown advantages over conventional methods, including lower cost and higher yields of certain flavonoids. researchgate.net

Table 1: Comparison of Solvent-Based and Green Extraction Methods for Flavonoids

| Extraction Method | Principle | Advantages | Disadvantages |

| Conventional Solvent Extraction | Utilizes organic solvents like methanol or ethanol to dissolve flavonoids from the plant matrix. mdpi.com | Simple, well-established. | Time-consuming, large solvent consumption, potential for thermal degradation. mdpi.comresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. nih.govsemanticscholar.org | Faster, reduced solvent and energy consumption, higher yields. nih.govmdpi.com | Potential for localized heating, may require optimization. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. semanticscholar.org | Very fast, reduced solvent use, high efficiency. researchgate.netsemanticscholar.org | Potential for thermal degradation of sensitive compounds, requires specialized equipment. |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to enhance extraction efficiency. researchgate.net | Faster than conventional methods, lower solvent consumption. | Requires high-pressure equipment. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically CO2, as the extraction solvent. semanticscholar.org | Highly selective, non-toxic, solvent is easily removed. semanticscholar.org | High initial equipment cost, may require a co-solvent for polar compounds. |

| Natural Deep Eutectic Solvents (NADES) | Employs a mixture of natural compounds as the extraction solvent. bohrium.comrsc.org | Green and sustainable, can be tailored for specific compounds. bohrium.comrsc.org | Can be viscous, recovery of compounds may be challenging. acs.org |

This table provides a general overview and comparison of different extraction techniques.

Enzyme-assisted extraction (EAE) is an innovative and effective method that utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular contents, including flavone glycosides. mdpi.com Cellulases, pectinases, and hemicellulases are commonly used enzymes for this purpose. mdpi.com This technique offers several advantages, including higher extraction yields, reduced solvent and energy consumption, and milder operating conditions, which helps in preserving the integrity of the target compounds. mdpi.comnih.gov In some cases, the enzymatic treatment can be followed by a solvent extraction step, leading to significantly higher recovery of flavonoids compared to heat-reflux extraction alone. mdpi.com For instance, a study on corn husks demonstrated that an enzymatic pretreatment with cellulase (B1617823) followed by extraction with aqueous ethanol resulted in a 30% higher yield of flavonoids compared to heat-reflux extraction. mdpi.com

Furthermore, some enzymes can modify the target compounds to enhance their solubility and extraction. A novel approach involves using enzymes with transglycosylation activity, which can convert flavonol aglycones into more polar glucosides, thereby improving their extraction efficiency. nih.gov For example, Penicillium decumbens cellulase has been shown to improve the extraction of flavonoids from Ginkgo biloba by both degrading the cell wall and increasing the solubility of the target compounds through transglycosylation. nih.gov This dual functionality resulted in a 102% higher extraction yield compared to extraction without enzymes. nih.gov

Emerging technologies such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also gaining prominence for the extraction of flavonoids. researchgate.net UAE utilizes the mechanical effects of acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to increased extraction efficiency and reduced processing time. nih.govmdpi.com MAE employs microwave energy to rapidly heat the solvent and plant material, resulting in faster extraction and often higher yields. semanticscholar.orgresearchgate.net Both UAE and MAE are considered green technologies due to their lower energy and solvent consumption compared to conventional methods. researchgate.net

Chromatographic Separation Strategies

Following extraction, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques to isolate and purify the desired flavone O-hexuronic acid diglycosides. The choice of chromatographic method depends on the complexity of the extract, the physicochemical properties of the target compounds, and the desired scale of purification (analytical or preparative).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of flavonoid glycosides. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), is the most common mode for separating these compounds. mdpi.comacs.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier.

For preparative purposes, preparative HPLC is employed to isolate larger quantities of pure compounds. nih.gov This technique uses larger columns and higher flow rates than analytical HPLC. nih.gov Often, a preliminary separation by another technique, such as High-Speed Counter-Current Chromatography (HSCCC), is performed, and the resulting fractions are further purified by preparative HPLC to obtain highly pure compounds. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. mdpi.com By using columns packed with smaller particles (typically sub-2 µm), UHPLC provides higher resolution, faster analysis times, and increased sensitivity. acs.org UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful tool for the comprehensive profiling and identification of flavonoid glycosides in complex mixtures. mdpi.comnih.gov For instance, UHPLC-PDA-ESI/HRMS/MSn analysis has been used to identify over 100 different flavonol glycosides in red mustard greens. acs.org

Table 2: HPLC and UHPLC Conditions for Flavonoid Glycoside Analysis

| Parameter | HPLC | UHPLC |

| Column | Thermo Scientific Syncronis C18 (250 × 4.6 mm, 5 µm) mdpi.com | Hypersil Gold AQ RP-C18 (200 mm × 2.1 mm, 1.9 µm) acs.org |

| Mobile Phase | Gradient of 0.2% phosphoric acid in water (A) and acetonitrile (B) mdpi.com | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) acs.org |

| Flow Rate | 1.0 mL/min mdpi.com | 0.3 mL/min acs.org |

| Detection | UV/PDA nih.govmdpi.com | PDA, ESI/HRMS/MSn acs.org |

This table presents typical parameters and should be optimized for specific applications.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible adsorption of analytes. nih.govmdpi.com High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of CCC for the preparative separation of natural products, including flavonoid glycosides. tandfonline.comresearchgate.net

The success of an HSCCC separation is highly dependent on the selection of a suitable two-phase solvent system. nih.gov The partition coefficient (K) of the target compounds in the solvent system is a critical parameter, with optimal values typically ranging from 0.5 to 5. nih.gov A variety of solvent systems, often composed of mixtures like ethyl acetate-n-butanol-water or n-hexane-ethyl acetate-methanol-water, are employed. mdpi.comsums.ac.ir By optimizing the solvent system and other operational parameters such as flow rate and rotational speed, HSCCC can be used to isolate multiple flavonoid glycosides from a crude extract in a single step. tandfonline.comnih.govsums.ac.ir For example, HSCCC has been successfully used to separate five flavonoid glycosides from Dracocephalum tanguticum and six flavone C-glycosides from Lophatherum gracile. tandfonline.comnih.gov

Adsorptive chromatography techniques are also employed in the purification of flavone O-hexuronic acid diglycosides. Polyamide and macroporous resins are commonly used for the initial enrichment of flavonoids from crude extracts. mdpi.comnih.govrsc.org These materials adsorb flavonoids through mechanisms like hydrogen bonding, and the adsorbed compounds can then be eluted with an appropriate solvent. nih.gov For instance, AB-8 resin has been shown to have good adsorption and desorption capacity for ginkgo flavonoid O-glycosides. mdpi.com

Size-exclusion chromatography, particularly using Sephadex LH-20, is a valuable tool for the separation and purification of flavonoids. researchgate.netspkx.net.cnnih.gov Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation in both aqueous and organic solvents. nih.govcytivalifesciences.com It separates molecules based on their size, but also through partitioning and adsorption mechanisms. nih.gov This technique is often used as a final purification step to isolate pure flavonoid compounds. spkx.net.cnnih.govresearchgate.net A comprehensive review highlighted the use of Sephadex LH-20 in the isolation of 189 different flavonoids from various plant sources. nih.gov

Purity Assessment and Pre-Concentration Techniques

Following the initial isolation of flavone O-hexuronic acid diglycosides, rigorous methods are required to assess the purity of the isolated fractions and to concentrate the target compounds from dilute solutions. These steps are critical for obtaining compounds of sufficient quality for structural elucidation and further research. The selection of appropriate techniques depends on the chemical properties of the target glycosides, the nature of the impurities, and the scale of the purification.

Purity Assessment

The purity of isolated flavone O-hexuronic acid diglycosides is primarily evaluated using a combination of chromatographic and spectroscopic techniques. These methods provide both qualitative and quantitative information about the sample's composition.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for assessing the purity of flavonoid glycosides. fda.gov.tw These techniques separate the target compound from impurities based on differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. fda.gov.twauctoresonline.org The purity is determined by the peak area percentage of the target compound in the chromatogram. For enhanced specificity, HPLC and UPLC systems are often coupled with Diode Array Detectors (DAD) and Mass Spectrometry (MS). nih.govcsic.es

HPLC-DAD: DAD provides ultraviolet (UV) spectra for each peak, which can help in the preliminary identification of flavonoid classes based on their characteristic absorption maxima. auctoresonline.org

LC-MS: Coupling liquid chromatography with mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the target compound and any co-eluting impurities. mdpi.commdpi.com Techniques like electrospray ionization (ESI) are frequently used, and analysis can be performed in both positive and negative ion modes to obtain comprehensive data. nih.govresearchgate.net Tandem mass spectrometry (MS/MS or MSn) is particularly powerful for differentiating between structural isomers, a common challenge with flavonoid glycosides. nih.govnih.gov For instance, fragmentation patterns can help distinguish between different interglycosidic linkages (e.g., 1→2 vs. 1→6) or the position of glycosylation on the flavone aglycone. nih.govresearchgate.net

Method validation is a key aspect of purity assessment. As demonstrated in studies on various flavonoid glycosides, this involves establishing several parameters to ensure the analytical method is accurate and reproducible. fda.gov.twsemanticscholar.org

Table 1: Example of HPLC/UPLC Method Validation Parameters for Flavonoid Glycoside Analysis

| Parameter | Finding | Significance | Source(s) |

| Linearity (R²) | Calibration curves for major flavonoid glycosides showed good linear regression with R² values often exceeding 0.999. | Ensures that the detector response is proportional to the analyte concentration over a specific range, allowing for accurate quantification. | fda.gov.tw |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. For some flavonoids, this has been reported as 1.0 mg/mL. | Defines the sensitivity of the method for trace-level impurities. | fda.gov.tw |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. Reported values range from 4.0 to 10.0 mg/mL. | Establishes the minimum concentration that can be considered a quantitative measurement of purity. | fda.gov.tw |

| Precision & Reproducibility (RSD) | An acceptable Relative Standard Deviation (RSD) is typically within 5% for measurements of stability and accuracy. | Confirms that the analytical method yields consistent results over repeated analyses. | fda.gov.twnih.gov |

In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural elucidation of the purified compound, which inherently confirms its identity and purity. nih.gov

Pre-Concentration Techniques

Pre-concentration techniques are employed to increase the concentration of target flavone O-hexuronic acid diglycosides from large volumes of dilute extracts or chromatographic fractions, making them suitable for analysis and further purification.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup, fractionation, and pre-concentration of flavonoids. x-mol.comnih.gov The process involves passing a liquid sample through a solid sorbent material, which retains the target analytes. The analytes are then eluted with a small volume of a stronger solvent.

Sorbents: A variety of sorbents are used, with C18 silica (B1680970) and polymeric phases like Oasis HLB being common choices for their ability to retain moderately polar compounds like flavonoid glycosides. fda.gov.twnih.govumons.ac.be Polyamide has also been used effectively for the cleanup of flavone glycosides. nih.gov

Method Development: Optimization involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, and wash and elution steps. nih.gov

Recovery: The efficiency of SPE is measured by the recovery rate, which can vary significantly depending on the flavonoid structure, the sorbent, and the elution protocol. umons.ac.be Studies have reported recovery rates for various flavonoids ranging from approximately 61% to over 100% (indicating some matrix effects). nih.govumons.ac.be

Table 2: Examples of Solid-Phase Extraction (SPE) Applications for Flavonoid Recovery

| SPE Cartridge/Sorbent | Target Compounds | Application/Finding | Source(s) |

| Diaion HP-20 / Sephadex LH-20 | Flavonoid glycosides | Used sequentially to fractionate an aqueous ethanolic extract. | fda.gov.tw |

| Polyamide | Flavone C-glycosides | Employed for sample clean-up before and after enzyme hydrolysis of interfering compounds. | nih.gov |

| Oasis Prime HLB, Strata-X, Bond Elut-ENV, etc. | Rutin, isoquercetin, luteolin (B72000) | Five different cartridges were evaluated to optimize recovery, achieving rates between 79.69% and 140.67%. | nih.gov |

| C18 | Phenolic compounds from DES extracts | SPE is frequently used for the recovery of phenolic compounds from Deep Eutectic Solvent (DES) based extracts. | umons.ac.be |

Other pre-concentration methods include:

Liquid-Liquid Extraction (LLE): This classic method partitions solutes between two immiscible liquid phases. mdpi.com While effective, it can be time-consuming and require large volumes of potentially toxic organic solvents. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering rapid enrichment of analytes. mdpi.com

Evaporation: The solvent from chromatographic fractions is often removed under reduced pressure using a rotary evaporator. For smaller volumes, passive evaporation or gentle heating can be used, though care must be taken to avoid degradation of thermally labile compounds or loss of more volatile components. nih.gov

Comprehensive Structural Elucidation of Flavone O Hexuronic Acid Diglycosides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. nih.gov Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can piece together the molecular puzzle, identifying the flavone (B191248) core, the constituent sugars, their linkage points, and their spatial arrangement. analis.com.my

1D NMR (¹H, ¹³C) for Aglycone and Glycan Connectivity

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the fundamental scaffold for structural elucidation.

¹H NMR Spectroscopy : The ¹H NMR spectrum reveals the number of distinct protons and their chemical environments. For a flavone diglycoside, characteristic signals in the aromatic region (typically δ 6.0–8.0 ppm) help identify the substitution pattern on the A and B rings of the flavone aglycone. analis.com.my A key signal is often the isolated proton at the C-3 position of the C-ring (δ ~6.5-6.9 ppm). mdpi.com Crucially, the anomeric protons of the sugar units appear as distinct doublets in the δ 4.5–5.5 ppm region, with their coupling constants (J values) providing initial clues about their anomeric configuration (α or β). mdpi.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The flavone aglycone is characterized by signals for its carbonyl carbon (C-4) around δ 182 ppm and other aromatic and olefinic carbons throughout the δ 90–165 ppm range. analis.com.my The sugar moieties are identified by their anomeric carbon signals (δ ~100–105 ppm) and the signals for their other carbons (δ ~60–85 ppm). The presence of a hexuronic acid is confirmed by a carboxyl carbon signal (C-6") resonating at a downfield position (δ ~170-175 ppm).

The point of glycosylation on the flavone aglycone is often inferred by a downfield shift of the carbon signal at the attachment site compared to the free aglycone.

Table 1: Typical 1D NMR Chemical Shift Ranges for Flavone O-Hexuronic Acid Diglycosides

| Moiety | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Flavone Aglycone | Aromatic Protons (A/B rings) | 6.0 - 8.0 | 90 - 165 |

| H-3 | 6.5 - 6.9 | 103 - 110 | |

| C-4 (Carbonyl) | N/A | ~182 | |

| Sugar Moieties (Glycan) | Anomeric Protons (H-1', H-1'') | 4.5 - 5.5 | ~100-105 |

| Other Sugar Protons/Carbons | 3.0 - 4.5 | 60 - 85 | |

| Hexuronic Acid | C-6'' (Carboxyl) | N/A | 170 - 175 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Inter-Residue Linkages and Stereochemistry

While 1D NMR provides the basic components, 2D NMR experiments are essential for establishing the connectivity between them. analis.com.mydiva-portal.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.eduyoutube.com It is invaluable for tracing the proton networks within each individual sugar ring, allowing for the assignment of all protons in a given monosaccharide unit, starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in both the aglycone and the sugar moieties. diva-portal.org

From the anomeric proton of the first sugar (H-1') to the carbon of the flavone aglycone at the glycosylation site (e.g., C-7), which definitively establishes the connection point between the glycan and aglycone. mdpi.com

From the anomeric proton of the second sugar (H-1'') to a carbon on the first sugar (e.g., C-2', C-6'), which reveals the specific interglycosidic linkage (e.g., 1→2 or 1→6). mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net It is particularly useful for confirming the interglycosidic linkage by observing a spatial correlation between the anomeric proton of one sugar and a proton on the adjacent sugar at the linkage position. It also helps in determining the relative stereochemistry of the molecule.

Table 2: Application of 2D NMR Techniques in Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Primary Application |

|---|---|---|

| COSY | ¹H – ¹H (through 2-3 bonds) | Tracing proton spin systems within each sugar ring. |

| HSQC | ¹H – ¹³C (through 1 bond) | Assigning carbon signals directly attached to protons. |

| HMBC | ¹H – ¹³C (through 2-3 bonds) | Determining aglycone-glycan and inter-sugar linkage points. |

| NOESY | ¹H – ¹H (through space) | Confirming interglycosidic linkages and stereochemistry. |

Analysis of Glycosylation Effects on ¹³C NMR Chemical Shifts

The attachment of a sugar moiety to a hydroxyl group on the flavone aglycone induces predictable changes in the ¹³C NMR chemical shifts of the nearby carbon atoms. This phenomenon, known as the glycosylation effect, serves as a confirmatory tool for identifying the linkage position.

Typically, the carbon atom bearing the glycosidic linkage (the ipso-carbon) experiences a downfield shift (Δδ of +1 to +5 ppm), while the adjacent ortho- and para-carbons often exhibit upfield shifts (Δδ of -1 to -3 ppm) compared to their positions in the free aglycone. By comparing the observed ¹³C spectrum with known data for the unsubstituted flavone base, the site of sugar attachment can be confidently assigned.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, elemental composition, and structure of molecules. nih.gov For flavone diglycosides, it is crucial for determining the molecular weight and for sequencing the sugar units through fragmentation analysis. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Both ESI and MALDI are "soft" ionization techniques that allow for the analysis of large, thermally labile molecules like glycosides without causing significant fragmentation in the ion source. nih.gov

ESI-MS : Electrospray Ionization is commonly coupled with liquid chromatography (LC) and is highly sensitive. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Sodiated adducts [M+Na]⁺ are also frequently observed. This allows for the precise determination of the molecular weight of the intact flavone O-hexuronic acid diglycoside.

MALDI-TOF-MS : In Matrix-Assisted Laser Desorption/Ionization, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization. nih.govscilit.com It is particularly tolerant of complex mixtures and can generate singly charged ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. nih.gov While ESI is more commonly used for routine analysis, MALDI-TOF can be a valuable tool, especially for profiling and structural elucidation from crude extracts. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Glycosidic Linkage Characterization and Sequence Determination

Tandem mass spectrometry (MS/MS) is indispensable for determining the sequence of the sugar units and characterizing the glycosidic linkages. mdpi.comedpsciences.org In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

For a flavone O-hexuronic acid diglycoside, the fragmentation process typically involves the sequential cleavage of the glycosidic bonds, which are the most labile. mdpi.com The mass difference between the precursor ion and the fragment ions corresponds to the mass of a neutral sugar loss. For example, a loss of 162 Da indicates a hexose (B10828440) unit, while a loss of 176 Da corresponds to a hexuronic acid unit.

The sequence of these losses reveals the order of the sugars. For instance, if the terminal sugar is a hexose, the first fragmentation event will be the loss of 162 Da, followed by the loss of 176 Da to yield the aglycone ion. The resulting aglycone ion (designated Y₀⁺ or Y₀⁻) can be further fragmented (in an MS³ experiment) to confirm the identity of the flavone core. nih.gov

Furthermore, the fragmentation pattern can provide clues about the interglycosidic linkage. It has been observed, particularly in negative ion mode, that the relative abundance of certain cross-ring cleavage fragment ions (like Z-type ions) can help differentiate between common linkage types, such as (1→2) and (1→6). nih.govcapes.gov.br Compounds with a (1→2) linkage often produce more abundant Z₁⁻ ions compared to those with a (1→6) linkage. nih.gov

Table 3: Illustrative MS/MS Fragmentation Pathway for a Flavone-7-O-(hexosyl-(1→2)-hexuronide)

| Ion | m/z (example) | Description |

|---|---|---|

| [M-H]⁻ | 609 | Deprotonated molecular ion of Flavone + Hexose + Hexuronic Acid |

| [M-H - 162]⁻ | 447 | Loss of the terminal hexose unit. Indicates Hexose is the outer sugar. |

| [M-H - 162 - 176]⁻ or Y₀⁻ | 271 | Subsequent loss of the hexuronic acid unit, yielding the deprotonated flavone aglycone. |

Identification of Neutral Losses Corresponding to Hexuronic Acid Moieties (e.g., 176 Da for glucuronides)

Tandem mass spectrometry (MS/MS) is a cornerstone technique for identifying the components of a glycoside. In this method, the parent molecule is ionized and then fragmented through collision-induced dissociation (CID). The resulting fragment ions and neutral losses provide direct information about the building blocks of the molecule.

For flavone O-hexuronic acid diglycosides, the most characteristic fragmentation event is the cleavage of the O-glycosidic bonds. This process results in the loss of the sugar units as neutral molecules. A hexuronic acid moiety, such as glucuronic acid, is readily identified by a characteristic neutral loss of 176 Da, corresponding to the anhydroglucuronic acid residue (C₆H₈O₆). researchgate.net In a diglycoside containing two hexuronic acid units, sequential losses of 176 Da can often be observed, leading to the formation of the aglycone ion. The observation of these specific neutral losses is a primary and crucial step in confirming the presence of hexuronic acid conjugates. researchgate.net

Table 1: Characteristic Neutral Losses in MS/MS for Sugar Moieties

| Sugar Moiety | Neutral Loss (Da) | Corresponding Residue |

|---|---|---|

| Hexuronic Acid | 176 | Anhydroglucuronic Acid |

| Hexose | 162 | Anhydrohexose (e.g., glucose, galactose) |

| Deoxyhexose | 146 | Anhydrodeoxyhexose (e.g., rhamnose) |

| Pentose | 132 | Anhydropentose (e.g., arabinose, xylose) |

Elucidation of Aglycone Fragmentation Patterns

Once the sugar moieties have been cleaved off, the resulting aglycone ion (Y₀⁺ or Y₀⁻) can be subjected to further fragmentation (MSⁿ) to elucidate its core flavone structure. mdpi.comnih.gov The fragmentation of the flavone skeleton is highly informative and typically proceeds via retro-Diels-Alder (RDA) reactions, which break the C-ring. uclouvain.be

In negative ion mode, which is often more selective for flavonoids, RDA fragmentation leads to structurally specific anions. uclouvain.be Other characteristic fragmentation patterns for flavone aglycones include the losses of small molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and, in the case of methoxylated flavonoids, methyl radicals (•CH₃). uclouvain.bemdpi.comnih.gov By analyzing these fragmentation pathways, the substitution pattern (e.g., the number and location of hydroxyl groups) on the A and B rings of the flavone base can be determined. semanticscholar.org For instance, the fragmentation can help differentiate between isomers like apigenin (B1666066) and genistein based on their distinct MSⁿ spectra. mdpi.com

Differentiation of Isomeric Flavone O-Hexuronic Acid Diglycosides

A significant challenge in flavonoid analysis is the differentiation of isomers, which can differ in the point of attachment of the glycosides to the aglycone or in the linkage between the sugar units themselves (e.g., 1→2 vs. 1→6 linkages). Tandem mass spectrometry provides powerful tools to distinguish these isomers. nih.gov

The relative abundances of fragment ions can be diagnostic for the interglycosidic linkage. For example, in negative ion mode, flavonoid O-diglycosides containing a 1→2 linkage often produce an abundant Z₁⁻ ion in addition to the Y₀⁻ ion, whereas this fragment is typically absent or of low abundance for compounds with a 1→6 linkage. mdpi.com Furthermore, the ratio of specific Y-type ions can help assign the class of the flavonoid-O-disaccharide. researchgate.net By carefully analyzing the full MS/MS spectrum, including both the neutral losses and the relative intensities of the resulting fragment ions, it is possible to unambiguously differentiate between various isomeric forms. nih.govresearchgate.net

High-Resolution Accurate Mass (HRAM) Spectrometry for Elemental Composition

High-Resolution Accurate Mass (HRAM) spectrometry is indispensable for the confident identification of unknown compounds. Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide mass measurements with high accuracy, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition (molecular formula) of the parent ion and its fragment ions. nih.govthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Structural Information

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the chromophoric system of flavonoids. The UV-Vis spectrum of a typical flavone in a solvent like methanol (B129727) displays two major absorption maxima. semanticscholar.org

Band I , appearing in the 300–390 nm range, is associated with the cinnamoyl system (B-ring and the C3-C2=C bond). medwinpublishers.com The exact position of this band is sensitive to the hydroxylation pattern of the B-ring.

Band II , appearing in the 240–280 nm range, is associated with the benzoyl system (A-ring). semanticscholar.orgmedwinpublishers.com

The type of flavone influences the position of these bands; for instance, flavones typically show Band I at 310-350 nm, while flavonols absorb at higher wavelengths (350-385 nm). medwinpublishers.com Glycosylation of a hydroxyl group causes a shift in the corresponding absorption band. By using specific shift reagents (e.g., NaOH, AlCl₃, NaOAc), which interact with free hydroxyl groups at different positions on the flavone nucleus, the location of glycosylation can be inferred by observing the changes—or lack thereof—in the UV-Vis spectrum.

Table 2: Typical UV-Vis Absorption Bands for Flavone Classes

| Flavonoid Class | Band I (nm) | Band II (nm) |

|---|---|---|

| Flavones | 310 - 350 | 250 - 280 |

| Flavonols (3-OH) | 350 - 385 | 240 - 280 |

| Isoflavones | 300 - 330 | 245 - 295 |

| Chalcones | 340 - 390 | 230 - 270 |

| Aurones | 380 - 430 | 230 - 270 |

Biosynthetic Pathways and Enzymology of Flavone O Hexuronic Acid Diglycosides

Core Flavonoid Biosynthetic Pathway Leading to Flavone (B191248) Aglycones

The formation of the characteristic C6-C3-C6 skeleton of flavones is a well-conserved process in plants, initiating from the general phenylpropanoid pathway and proceeding through the dedicated flavonoid biosynthesis pathway. wikipedia.orgnih.gov This sequence of reactions builds the foundational flavanone (B1672756) intermediate, which is then oxidized to yield the flavone scaffold.

Phenylpropanoid and Chalcone (B49325) Synthase/Isomerase Modules

The journey to the flavone aglycone begins with the aromatic amino acid L-phenylalanine. nih.gov Through the action of a series of enzymes in the general phenylpropanoid pathway—phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—phenylalanine is converted into p-coumaroyl-CoA. nih.govnih.gov This molecule serves as a key starter unit for flavonoid synthesis.

The first committed step in the flavonoid pathway is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. nih.govnih.gov CHS orchestrates the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. frontiersin.org This reaction forms a C15 intermediate known as naringenin chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). oup.com

Following its synthesis, the open-chain chalcone is subjected to stereospecific intramolecular cyclization by the enzyme Chalcone Isomerase (CHI) . nih.govnih.gov CHI facilitates the formation of the heterocyclic C-ring, converting the bicyclic naringenin chalcone into the tricyclic (2S)-flavanone, naringenin. researchgate.net This flavanone is a critical branch-point intermediate from which various classes of flavonoids, including flavones, are derived. nih.gov

Formation of Specific Flavone Scaffolds

The conversion of a flavanone intermediate, such as naringenin, into a flavone (e.g., apigenin) is a crucial oxidation step that introduces a double bond between the C-2 and C-3 positions of the C-ring. nih.gov This reaction is catalyzed by a class of enzymes known as Flavone Synthases (FNS) . Interestingly, plants have evolved two distinct types of FNS enzymes that accomplish the same chemical transformation via different mechanisms. nih.govresearchgate.net

Flavone Synthase I (FNSI): These are soluble dioxygenases that are dependent on Fe²⁺ and 2-oxoglutarate for their activity. researchgate.netnih.gov They catalyze the direct desaturation of flavanones to produce flavones. FNSI has been found predominantly in the Apiaceae family (e.g., parsley). nih.gov

Flavone Synthase II (FNSII): These enzymes are cytochrome P450-dependent monooxygenases embedded in the endoplasmic reticulum membrane. nih.govresearchgate.net FNSII enzymes, like those found in soybean and snapdragon, also convert flavanones such as naringenin and eriodictyol into their corresponding flavones, apigenin (B1666066) and luteolin (B72000), respectively. nih.gov Some FNSII enzymes may proceed via a 2-hydroxyflavanone intermediate. mdpi.com

The action of either FNSI or FNSII completes the formation of the flavone aglycone, setting the stage for subsequent glycosylation reactions that enhance its stability, solubility, and biological activity.

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deamination of Phenylalanine | L-Phenylalanine | Cinnamic acid |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of Cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Activation of p-Coumaric acid | p-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Condensation to form chalcone skeleton | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Cyclization of chalcone to flavanone | Naringenin Chalcone | (2S)-Naringenin |

| Flavone Synthase I/II | FNS | Desaturation of flavanone to flavone | (2S)-Naringenin | Apigenin |

Enzymatic Glycosylation: Uridine Diphosphate-Dependent Glycosyltransferases (UGTs)

Glycosylation is the final and most significant modification step in the biosynthesis of flavonoid glycosides, including the flavone O-hexuronic acid diglycosides. This process involves the attachment of sugar moieties to the flavonoid aglycone, a reaction catalyzed by a large and diverse family of enzymes known as Uridine Diphosphate-Dependent Glycosyltransferases (UGTs). These enzymes transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule. For the synthesis of the titular compound, this involves the transfer of hexuronic acid and a second hexose (B10828440).

Characterization of Flavone O-Glucuronosyltransferases (UGTs with Specificity for UDP-Glucuronic Acid)

The formation of flavone O-hexuronides, specifically O-glucuronides, is mediated by a specific subgroup of UGTs called UDP-glucuronosyltransferases (UGATs or UGTs). These enzymes exhibit specificity for UDP-glucuronic acid (UDPGA) as the sugar donor. While glycosylation with UDP-glucose is more common in plants, a number of plant UGTs that preferentially use UDPGA have been identified and characterized.

For instance, several flavonoid 7-O-glucuronosyltransferases (F7GATs) have been discovered in members of the Lamiales order, such as Scutellaria baicalensis. The enzyme SbUBGAT from S. baicalensis was shown to specifically utilize UDPGA to glucuronidate the 7-OH group of flavones like baicalein and scutellarein. Similarly, UGTs from other Lamiales species also demonstrate exclusive specificity for UDPGA as the sugar donor for flavonoid 7-O-glucuronosylation. Structural and modeling studies of these enzymes have identified key amino acid residues, often a conserved arginine in the PSPG box, that are critical for the specific recognition of the anionic carboxylate group of glucuronic acid, thereby determining the enzyme's preference for UDPGA over other UDP-sugars.

Regiospecificity and Promiscuity of O-Glycosylation Sites (e.g., 3-OH, 6-OH, 7-OH, 3'-OH, 4'-OH, 2'-OH)

UGTs display remarkable regiospecificity, meaning they selectively catalyze glycosylation at specific hydroxyl groups on the flavonoid scaffold. The most common sites for O-glycosylation on flavones are the 7-OH and 4'-OH positions, with glycosylation also occurring at the 3'-OH, 5-OH, and 6-OH groups. The lack of a 3-OH group is a defining feature of the flavone subclass.

While many UGTs are highly specific for a single position, others exhibit a degree of "promiscuity," allowing them to glycosylate multiple positions on the same aglycone or act on a broader range of flavonoid substrates. For example, a UGT from sweet orange (Citrus sinensis), CsUGT76F1, can glucosylate a variety of flavonoids, including hesperetin and naringenin, at both the 3- and 7-hydroxyl sites. In another case, UGT95A1 from Pilosella officinarum shows a strong and unusual preference for the 3'-OH position of the flavone luteolin but can also produce minor amounts of 7-O- and 4'-O-glucosides. This regiospecificity is determined by the three-dimensional structure of the enzyme's active site, which orients the acceptor molecule in a precise way relative to the UDP-sugar donor.

Mechanisms of Sequential Glycosylation for Diglycoside Formation

The formation of a diglycoside, such as a flavone O-di-hexuronide or a flavone O-hexuronide-hexoside, requires two separate glycosylation events. This is typically achieved through sequential catalysis by two different UGTs.

The process begins with a primary glycosylation event, where the first UGT attaches a sugar moiety (e.g., glucuronic acid) to a specific hydroxyl group on the flavone aglycone, forming a monoglycoside. This newly formed monoglycoside then serves as the substrate for a second UGT. This second enzyme is a glycoside-glycosylating transferase (GGT) and is specific for the sugar moiety of the monoglycoside, rather than the aglycone itself. It catalyzes the formation of a sugar-sugar linkage, attaching the second sugar to a specific hydroxyl group on the first sugar. For example, in the formation of rutinose (rhamnosyl-α-1,6-glucose) conjugates common in citrus, a primary UGT first attaches glucose to the 7-OH position of a flavanone, and a secondary rhamnosyltransferase then attaches rhamnose to the 6-OH position of that glucose. This sequential mechanism allows for the controlled and specific assembly of complex diglycoside structures.

| Enzyme (Family) | Source Organism | Substrate(s) | Glycosylation Position | Sugar Donor |

|---|---|---|---|---|

| SbUBGAT (UGT88D1) | Scutellaria baicalensis | Baicalein, Scutellarein | 7-OH | UDP-Glucuronic Acid |

| UGT88D4 / UGT88D6 | Antirrhinum majus / Sesamum indicum | Flavones | 7-OH | UDP-Glucuronic Acid |

| VvGT5 | Vitis vinifera (Grapevine) | Flavonols | 3-OH | UDP-Glucuronic Acid |

| UGT95A1 | Pilosella officinarum | Luteolin | 3'-OH (major), 7-OH, 4'-OH (minor) | UDP-Glucose |

| CsUGT76F1 | Citrus sinensis (Sweet Orange) | Naringenin, Hesperetin | 3-OH, 7-OH | UDP-Glucose, UDP-Rhamnose |

| UGT73 Family | Various Plants | Flavonoids, Terpenoids | Various (e.g., 7-OH) | UDP-Glucose |

Genetic Regulation and Metabolic Engineering of Flavone O-Hexuronic Acid Diglycoside Production

The microbial production of complex flavonoid glycosides, such as flavone O-hexuronic acid diglycosides, represents a significant advancement in metabolic engineering. This approach offers a sustainable and scalable alternative to chemical synthesis or extraction from plant sources. The core of this strategy involves the genetic modification of microbial hosts to introduce and optimize the biosynthetic pathways necessary for producing these target molecules. Key aspects of this process include identifying and cloning the specific enzymes that build the glycoside, reconstructing the entire pathway in a suitable microorganism, and ensuring a plentiful supply of the necessary sugar building blocks.

The biosynthesis of flavone O-hexuronic acid diglycosides is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes are responsible for transferring a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucuronic acid (UDP-GlcA), to a flavonoid acceptor molecule. The formation of a diglycoside requires sequential action, potentially by one or more specific UGTs.

The initial and most critical step is the identification of UGT genes that possess the desired catalytic activity. Researchers employ several strategies to find these genes:

Genome-Wide Analysis: With the increasing availability of plant genomes, genome-wide analysis is used to identify large families of UGT genes in plants known to produce flavonoid glycosides. mdpi.com

Phylogenetic and Homology Screening: Candidate UGT genes are often selected by comparing their sequences to those of known flavonoid glycosyltransferases from other plant species. mdpi.commdpi.com For instance, a full-length cDNA encoding a flavonoid glucosyltransferase was successfully cloned from Crocus sativus stigmas using degenerate primers designed from the highly conserved plant secondary product glucosyltransferase (PSPG) box, a characteristic feature of UGTs. nih.gov

Transcriptome Analysis: By analyzing the genes expressed during specific developmental stages or under conditions where flavonoid glycosides are abundant, researchers can pinpoint candidate UGTs that are likely involved in their biosynthesis. nih.gov

Once candidate genes are identified, they are cloned into expression vectors for functional characterization. The recombinant enzymes are then produced in a host system, typically Escherichia coli, and purified. nih.govnii.ac.jp Their specific activity is confirmed through in vitro enzymatic assays, where the purified UGT is incubated with the flavone aglycone and the appropriate nucleotide sugar donor (e.g., UDP-glucuronic acid). The reaction products are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the formation of the correct glycoside. mdpi.com This process confirms the enzyme's function and substrate specificity, paving the way for its use in metabolic engineering.

Escherichia coli is a widely used heterologous host for producing flavonoids due to its rapid growth, well-understood genetics, and ease of manipulation. nih.gov Reconstructing the biosynthetic pathway for a flavone O-hexuronic acid diglycoside in E. coli involves introducing all the necessary genetic components. This typically includes:

A pathway for the flavonoid aglycone synthesis: If the host does not produce the flavone backbone, genes for enzymes like chalcone synthase (CHS) and chalcone isomerase (CHI) are introduced to produce the core flavonoid structure from simple precursors like glucose. nih.govresearchgate.net

Genes for nucleotide sugar biosynthesis: The host's native pathways are engineered to supply the required UDP-glucuronic acid.

One or more specific UGTs: The cloned glycosyltransferase genes are introduced to catalyze the sequential attachment of two hexuronic acid molecules to the flavone base.

A common strategy is to assemble the required genes into plasmids, which are then transformed into the E. coli host. Extensive optimization is often necessary to achieve high production titers. nih.gov This can involve balancing the expression levels of the different pathway enzymes and screening various enzyme sources to find the most efficient combination. nih.gov For example, in the production of flavonoid glucuronides, E. coli was genetically modified to express a UGT specific for UDP-glucuronic acid along with genes to boost the substrate's availability. nih.govresearchgate.net This engineered strain successfully produced significant quantities of luteolin-7-O-glucuronide (300 mg/L) and quercetin-3-O-glucuronide (687 mg/L). nih.gov

| Product | Key Enzymes Introduced | Host Strain | Titer (mg/L) |

|---|---|---|---|

| Luteolin-7-O-glucuronide | AmUGT10 (UGT), ugd (UDP-glucose dehydrogenase) | E. coli (araA mutant) | 300 |

| Quercetin-3-O-glucuronide | VvUGT (UGT), ugd (UDP-glucose dehydrogenase) | E. coli (araA mutant) | 687 |

| Quercetin (B1663063) 3-O-galactoside (Hyperoside) | PhUGT (UGT), GalE (UDP-glucose epimerase), Pgm (phosphoglucomutase), GalU (UDP-glucose pyrophosphorylase) | E. coli | 831.6 |

| Naringenin | TAL, 4CL, CHS, CHI | E. coli (L-tyrosine overproducer) | 84 |

A sufficient and continuous supply of the activated sugar donor, UDP-glucuronic acid (UDP-GlcA), is crucial for the high-level production of flavone O-hexuronic acid diglycosides. The intracellular concentration of these nucleotide sugars is often a major limiting factor in glycosylation efficiency. nih.gov Therefore, metabolic engineers employ several strategies to increase the intracellular pool of UDP-GlcA in the host organism.

In E. coli, UDP-GlcA is synthesized from the central metabolite glucose-6-phosphate. The precursor UDP-glucose is converted to UDP-GlcA by the enzyme UDP-glucose dehydrogenase, which is encoded by the ugd gene. Key engineering strategies focus on channeling more metabolic flux towards this pathway:

Overexpression of Pathway Enzymes: A primary strategy is to overexpress the genes involved in the synthesis of UDP-GlcA. This includes overexpressing ugd (UDP-glucose dehydrogenase) to drive the conversion of UDP-glucose to UDP-GlcA. nih.govfrontiersin.org Additionally, overexpressing enzymes like phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) can increase the precursor pool of UDP-glucose itself. researchgate.netmdpi.com

Deletion of Competing Pathways: To prevent the diversion of UDP-GlcA into other metabolic pathways, competing genes are often deleted from the host's chromosome. A notable example is the deletion of the araA gene in E. coli. The AraA enzyme can use UDP-GlcA as a substrate, so its removal ensures that more UDP-GlcA is available for the desired glycosylation reaction. nih.govresearchgate.net Similarly, knocking out genes that consume the precursor UDP-glucose, such as otsA (involved in trehalose synthesis), can also effectively increase the substrate pool for UDP-GlcA synthesis. researchgate.net

By combining these strategies—identifying potent enzymes, reconstructing pathways in a robust microbial host, and optimizing the supply of essential precursors—it is feasible to develop efficient and scalable bioprocesses for the production of complex natural products like flavone O-hexuronic acid diglycosides.

Chemical and Chemo Enzymatic Synthesis of Flavone O Hexuronic Acid Diglycosides

Total Chemical Synthesis Approaches

Total chemical synthesis offers precise control over the molecular structure, allowing for the creation of specific isomers and analogs. However, it typically involves multi-step sequences requiring meticulous protection and deprotection strategies to achieve the desired regioselectivity and stereoselectivity.

Protecting Group Strategies for Selective Hydroxyl Functionalization

The regioselective synthesis of flavone (B191248) diglycosides is critically dependent on the strategic use of protecting groups to differentiate between the various hydroxyl (-OH) groups on the flavone scaffold. wiley-vch.de Flavones possess multiple hydroxyl groups with varying reactivity, which is influenced by their position, acidity, and steric environment. nih.govfrontiersin.org The primary challenge lies in selectively masking all but the intended hydroxyl group for glycosylation. wiley-vch.de

The acidity and, consequently, the reactivity of hydroxyl groups in flavones generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH. nih.govfrontiersin.org The 5-OH group is the least acidic and reactive due to the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl group at position 4, making it less available for glycosylation. nih.govfrontiersin.org This feature is often exploited, as the 5-OH group typically does not require protection during synthesis. nih.govfrontiersin.org

Common protecting groups are chosen based on their stability, ease of installation and removal, and compatibility with subsequent reaction conditions. jocpr.com Orthogonal protecting groups, which can be removed under different specific conditions without affecting others, are particularly valuable for the sequential synthesis of diglycosides. jocpr.com

Key Protecting Groups and Strategies:

Benzyl (Bn) ethers: Widely used for their stability under a range of conditions. They are typically installed using benzyl bromide (BnBr) and a base and removed by catalytic hydrogenolysis. Protecting the more reactive 7-OH and 4'-OH groups with benzyl groups allows for subsequent functionalization of other positions. researchgate.net

Silyl ethers: Groups like tert-butyldimethylsilyl (TBS) are bulky and can be used for the selective protection of sterically accessible hydroxyl groups, such as the primary alcohol on a sugar moiety or less hindered phenolic groups. wiley-vch.descispace.com

Acetyl (Ac) esters: Often used to protect all hydroxyl groups initially. Selective deprotection can sometimes be achieved under specific conditions, though this can be challenging on the flavone core itself. wiley-vch.descispace.com

The discrimination between hydroxyl groups on the carbohydrate ring is also a major challenge in synthetic carbohydrate chemistry. wiley-vch.de The strategic use of protecting groups dictates the reactivity and stereochemical outcome of glycosylation reactions. wiley-vch.de

| Protecting Group | Typical Reagents for Installation | Conditions for Removal | Selectivity Notes |

| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) | Robust and widely used for phenolic hydroxyls. researchgate.net |

| Acetyl (Ac) | Acetic anhydride, Pyridine | NaOMe, MeOH (Zemplén deacetylation) | Often used for per-acetylation; selective removal can be difficult. scispace.com |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF, HF | Protects sterically accessible hydroxyls; useful for primary alcohols. wiley-vch.descispace.com |

| Benzoyl (Bz) | Benzoyl chloride, Pyridine | NaOMe, MeOH | Can influence the stereochemical outcome of glycosylation (participating group). nih.gov |

Glycosylation Reaction Methodologies for O-Hexuronic Acid Linkages

The formation of the O-glycosidic bond between the flavone aglycone and a hexuronic acid donor is the central step in the synthesis. This reaction involves the coupling of a glycosyl donor (the activated hexuronic acid) with a glycosyl acceptor (the partially protected flavone). wikipedia.org The reaction must be carefully controlled to ensure the formation of the desired anomeric configuration (α or β).

The stereochemical outcome is heavily influenced by the protecting group at the C-2 position of the glycosyl donor. wikipedia.org A "participating" group, such as an acetyl or benzoyl group, can form a cyclic intermediate that shields one face of the molecule, typically leading to the formation of a 1,2-trans-glycosidic bond (e.g., a β-linkage for a glucose-derived donor). wikipedia.org Conversely, a "non-participating" group, like a benzyl ether, does not form this intermediate, often resulting in a mixture of anomers or favoring the 1,2-cis product (e.g., an α-linkage). wikipedia.org

Common Glycosylation Methods:

Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly reactive donors activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). This method is widely used due to its high yields and applicability to a broad range of substrates. frontiersin.org

Thioglycoside Method: Thioglycosides are stable glycosyl donors that can be activated under various conditions, often using electrophilic reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., TfOH or AgOTf). They are valuable for complex oligosaccharide synthesis.

Koenigs-Knorr Reaction: This classical method uses glycosyl halides (bromides or chlorides) as donors, activated by heavy metal salts like silver carbonate or silver triflate. While historically significant, it has often been superseded by more modern, higher-yielding methods.

For the synthesis of flavone O-hexuronic acid glycosides, the donor would be a derivative of a hexuronic acid, such as glucuronic acid, where the carboxyl group is typically protected as an ester (e.g., methyl ester) throughout the glycosylation sequence. The final step after glycosidic bond formation and removal of other protecting groups is the saponification of this ester to reveal the free carboxylic acid.

| Glycosylation Method | Glycosyl Donor | Activator/Promoter | Key Features |

| Trichloroacetimidate | Glycosyl Trichloroacetimidate | TMSOTf, BF₃·Et₂O | High reactivity, good yields, widely applicable. frontiersin.org |

| Thioglycoside | Thioglycoside | NIS/TfOH, DMTST | Stable donors, allows for iterative glycosylation strategies. |

| Koenigs-Knorr | Glycosyl Halide | Ag₂CO₃, AgOTf | Classical method, often lower yields than modern alternatives. |

Challenges in Regioselective Synthesis of Complex Flavone Glycosides

The synthesis of flavone diglycosides is fraught with challenges, primarily centered on achieving regioselectivity. The small differences in the reactivity of the various hydroxyl groups on the flavone core make selective glycosylation difficult. nih.gov Direct glycosylation of an unprotected flavone often leads to a complex mixture of mono- and di-glycosylated products at different positions, which are challenging to separate.

Another significant hurdle is the potential for the destruction of the flavonoid core under harsh reaction conditions. nih.govfrontiersin.org For instance, strongly alkaline conditions used in some protection or deprotection steps can lead to the hydrolysis of ester groups or even rearrangement of the flavonoid structure. frontiersin.org

Furthermore, the stereoselective formation of 1,2-cis glycosidic linkages remains a formidable challenge in carbohydrate chemistry. researchgate.net While participating protecting groups at C-2 reliably yield 1,2-trans products, achieving high stereoselectivity for the opposite anomer requires specialized donors, reaction conditions, or catalytic systems. researchgate.net The synthesis of a diglycoside where one linkage is 1,2-trans and the other is 1,2-cis adds another layer of complexity to the synthetic design.

Biocatalytic and Chemo-Enzymatic Synthesis

To circumvent the challenges of multi-step chemical synthesis, biocatalytic approaches using enzymes or whole-cell systems have emerged as powerful alternatives. researchgate.net These methods offer exceptional regio- and stereoselectivity, operate under mild aqueous conditions, and avoid the use of toxic reagents and protecting groups. researchgate.net

In Vitro Enzymatic Glycosylation Using Isolated Glucuronosyltransferases

In vitro enzymatic synthesis utilizes isolated enzymes, most commonly uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), to catalyze the transfer of a sugar moiety from an activated sugar donor to the flavone acceptor. For the synthesis of O-hexuronic acid glycosides, UDP-glucuronosyltransferases (UGATs) are employed, which use UDP-glucuronic acid (UDPGA) as the sugar donor. biorxiv.org

UGTs are known for their high selectivity, often targeting a specific hydroxyl group on the flavonoid substrate. nih.gov For example, different UGTs can selectively glycosylate the 3-OH, 7-OH, or 4'-OH positions. frontiersin.org This enzymatic precision eliminates the need for complex protection/deprotection schemes. nih.gov

The process involves incubating the flavone aglycone with a purified UGT and a stoichiometric or excess amount of the expensive UDPGA donor. While this method provides high purity and specificity, the cost and limited stability of the enzyme and the UDP-sugar donor are significant drawbacks for large-scale production. nih.gov Research has identified and characterized numerous UGTs from plants and bacteria capable of glycosylating flavonoids, providing a toolkit of biocatalysts for synthesizing diverse glycosides. biorxiv.orgnih.gov

| Enzyme Family | Sugar Donor | Substrate Example | Product Example | Key Advantage |

| UGT (Glucosyltransferase) | UDP-glucose | Kaempferol (B1673270) | Kaempferol 3-O-glucoside | High specificity for glucose transfer. frontiersin.org |

| UGAT (Glucuronosyltransferase) | UDP-glucuronic acid | Baicalein | Baicalein 7-O-glucuronide (Baicalin) | Specific for glucuronic acid transfer. biorxiv.org |

Whole-Cell Biocatalysis for Scaled-Up Production

Whole-cell biocatalysis utilizes engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, as self-contained "factories" for glycoside production. frontiersin.org This approach addresses the primary limitation of in vitro systems by regenerating the required UDP-sugar donor in vivo from simple, inexpensive carbon sources like glucose. nih.gov

In a typical setup, the genes for one or more UGTs are introduced into a host microorganism. The host's natural metabolic pathways are often engineered to enhance the intracellular pool of the necessary UDP-sugar, such as UDPGA. The flavone aglycone is then supplied to the culture medium, where it is taken up by the cells and glycosylated by the expressed UGTs. frontiersin.org

This strategy has been successfully used for the production of various flavonoid glycosides. By co-expressing multiple UGTs with different regiospecificities, it is possible to produce more complex structures like diglycosides in a single fermentation process. The development of efficient whole-cell biocatalysts is a promising avenue for the sustainable and scalable production of flavone O-hexuronic acid diglycosides. nih.gov

Directed Evolution and Enzyme Engineering for Improved Catalytic Efficiency and Specificity

Directed evolution and enzyme engineering are pivotal strategies in overcoming the limitations of naturally occurring enzymes for industrial and pharmaceutical applications. Wild-type enzymes often exhibit suboptimal performance, such as low catalytic activity, narrow substrate specificity, or poor stability under process conditions. Engineering efforts focus on modifying the enzyme's amino acid sequence to create variants with improved properties.

Directed Evolution involves generating a large library of enzyme variants through random mutagenesis, DNA shuffling, or other techniques. This library is then subjected to a high-throughput screening or selection process to identify mutants with the desired improvements. This iterative process of mutation and selection can lead to enzymes with significantly enhanced catalytic efficiency (kcat/Km) and altered substrate or regiospecificity.

Enzyme Engineering , often guided by the three-dimensional structure of the protein, involves more targeted modifications. Techniques like site-directed mutagenesis allow for the precise substitution of amino acids at specific positions within the enzyme's active site or other critical regions. This rational design approach can be used to probe the function of individual amino acids and to introduce changes that are predicted to enhance catalytic performance.

In the context of flavone O-hexuronic acid diglycoside synthesis, these techniques are applied to glycosyltransferases, particularly UDP-glycosyltransferases (UGTs), which are responsible for transferring a sugar moiety from an activated donor, such as UDP-glucuronic acid, to a flavonoid acceptor.

Research Findings in Enzyme Engineering for Flavonoid Glycosylation

While specific research on the directed evolution of enzymes for the synthesis of flavone O-hexuronic acid diglycosides is still an emerging area, numerous studies have demonstrated the successful engineering of glycosyltransferases for improved flavonoid glycosylation in general. These studies provide a strong foundation and proof-of-concept for future work in synthesizing more complex diglycosides.

One common strategy is domain swapping , where segments of two different parent enzymes are combined to create a chimeric enzyme with novel properties. For instance, researchers have successfully exchanged domains between two plant UGTs with different sugar donor specificities. This approach has yielded fusion proteins with broadened sugar donor ranges and, in some cases, enhanced catalytic efficiencies for the less preferred sugar donor of the parent enzymes.

Site-directed mutagenesis has also been effectively employed to alter the properties of flavonoid glycosyltransferases. By targeting specific amino acid residues within the active site, scientists have been able to switch the regiospecificity of glycosylation, for example, from the 7-O-position to the 3-O-position of a flavonoid scaffold. Furthermore, mutations can influence the enzyme's preference for different sugar donors, including UDP-glucuronic acid.

The following table summarizes key findings from studies on the engineering of glycosyltransferases for flavonoid glycosylation, highlighting the potential for applying these methods to the synthesis of flavone O-hexuronic acid diglycosides.

| Enzyme | Engineering Strategy | Target Flavonoid | Key Improvement |

| AtUGT78D2 / AtUGT78D3 | Domain Swapping | Quercetin (B1663063) | Creation of fusion proteins with dual sugar (UDP-glucose and UDP-arabinose) selectivity and improved catalytic efficiency for UDP-arabinose. |

| UGT71G1 | Site-Directed Mutagenesis | Quercetin, Genistein | Altered regioselectivity of quercetin glycosylation and modified specificity for sugar donors including UDP-galactose and UDP-glucuronic acid. |

| UGT84F9 | Site-Directed Mutagenesis | Quercetin | Mutations significantly impacted the turnover of UDP-glucuronic acid, demonstrating the potential to modulate activity with this specific sugar donor. |

Advanced Research Perspectives and Methodological Innovations

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of the role and biosynthesis of complex flavonoids like Flavone (B191248) base + 3O, O-HexA-HexA necessitates the integration of multiple "omics" technologies. This multi-faceted approach allows researchers to connect the genetic blueprint of an organism to its functional protein machinery and resulting metabolic products.